5-Thiazolidinone, 4,4-dimethyl-2-thioxo-

Description

Historical Development and Significance of the Thiazolidinone Core in Organic Chemistry

The thiazolidinone nucleus, a five-membered ring containing sulfur and nitrogen, has a rich history in organic chemistry, with significant research interest dating back to the 1960s. researchgate.netnih.gov This heterocyclic system is a derivative of thiazolidine (B150603) and is characterized by a carbonyl group at various positions within the ring, leading to isomers such as 2-thiazolidinones, 4-thiazolidinones, and 5-thiazolidinones. researchgate.netresearchgate.net

Historically, 4-thiazolidinones have been the most extensively studied isomers, demonstrating a wide array of pharmacological activities. ekb.egresearchgate.net The development of synthetic methodologies, such as the reaction of amines, aldehydes, and mercaptoacetic acid, has allowed for the creation of diverse libraries of thiazolidinone derivatives. researchgate.net This synthetic accessibility has been a key driver in the exploration of their chemical and biological potential. orientjchem.org

The significance of the thiazolidinone core is underscored by its presence in several commercially successful drugs. For instance, Pioglitazone and Rosiglitazone, both containing a thiazolidine-2,4-dione structure, have been used in the management of type 2 diabetes. researchgate.netnih.gov Other examples include the anticonvulsant Ralitoline and the antihypertensive Etozoline, highlighting the therapeutic versatility of this scaffold. nih.gov

Structural Features and Fundamental Chemical Attributes of the Thiazolidinone Heterocycle

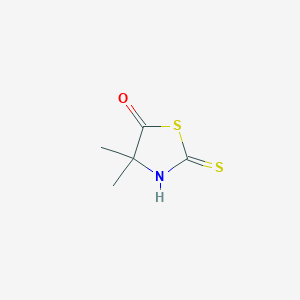

The fundamental structure of a thiazolidinone consists of a five-membered ring with a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at either the 2, 4, or 5 position. researchgate.net The specific compound of focus, 5-Thiazolidinone, 4,4-dimethyl-2-thioxo- , possesses a carbonyl group at the 5-position, two methyl groups at the 4-position, and a thioxo (C=S) group at the 2-position.

The chemical attributes of the thiazolidinone ring are influenced by the presence of the sulfur and nitrogen heteroatoms, as well as the carbonyl and thioxo groups. These features create multiple reactive sites, allowing for a wide range of chemical modifications. researchgate.net For example, the methylene (B1212753) group at the C5 position in some thiazolidinones is nucleophilic and can participate in Knoevenagel condensation reactions with aldehydes and ketones. nih.gov

The planarity and electronic distribution of the ring can be altered by the nature and position of substituents. This structural flexibility is crucial for its interaction with biological targets. The ability to introduce a variety of substituents at different positions on the ring allows for the fine-tuning of its physicochemical properties and biological activity. researchgate.net

Overview of Key Research Avenues for 5-Thiazolidinone, 4,4-dimethyl-2-thioxo- and Related Scaffolds

Research into thiazolidinone derivatives, including scaffolds related to 5-Thiazolidinone, 4,4-dimethyl-2-thioxo- , is multifaceted and continues to expand. A significant portion of this research is concentrated in the field of medicinal chemistry, driven by the broad spectrum of biological activities exhibited by these compounds.

Key research avenues include:

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the potential of thiazolidinone derivatives as antibacterial and antifungal agents. researchgate.netnih.gov

Anticancer Activity: The thiazolidinone scaffold is a prominent feature in the design of new anticancer agents, with derivatives showing activity against various cancer cell lines. ekb.egtandfonline.comump.edu.pl Some compounds have been investigated as inhibitors of proteins like Bcl-2, which are crucial in cancer cell survival. nih.gov

Antiviral Activity: Derivatives of the thiazolidinone core have been explored for their potential to inhibit viral replication, including activity against HIV. ekb.eg

Anti-inflammatory and Antioxidant Properties: Research has also focused on the anti-inflammatory and antioxidant capabilities of these compounds. researchgate.netresearchgate.net

Antidiabetic Activity: Building on the success of glitazones, research continues to explore new thiazolidinone derivatives for their potential in managing diabetes. researchgate.netnih.gov

The synthesis of novel derivatives and the exploration of their structure-activity relationships (SAR) remain a central theme in the ongoing research. nih.gov Molecular hybridization, where the thiazolidinone core is combined with other pharmacologically active moieties, is a promising strategy to develop new therapeutic agents with enhanced potency and reduced side effects. nih.gov

Interactive Data Table: Key Research Areas of Thiazolidinone Scaffolds

| Research Area | Key Findings |

|---|---|

| Anticancer | Inhibition of cancer cell lines, targeting proteins like Bcl-2. ekb.egtandfonline.comump.edu.plnih.gov |

| Antimicrobial | Activity against a range of bacteria and fungi. researchgate.netnih.gov |

| Antiviral | Inhibition of viral replication, including anti-HIV activity. ekb.eg |

| Anti-inflammatory | Demonstrated anti-inflammatory properties in various studies. researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61796-08-5 |

|---|---|

Molecular Formula |

C5H7NOS2 |

Molecular Weight |

161.3 g/mol |

IUPAC Name |

4,4-dimethyl-2-sulfanylidene-1,3-thiazolidin-5-one |

InChI |

InChI=1S/C5H7NOS2/c1-5(2)3(7)9-4(8)6-5/h1-2H3,(H,6,8) |

InChI Key |

YGUBSVNNZJLDIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)SC(=S)N1)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Thiazolidinone, 4,4 Dimethyl 2 Thioxo

Conventional Synthetic Approaches to Thiazolidinone Derivatives

Conventional methods for the synthesis of thiazolidinones have been well-established for decades and typically involve the cyclization of acyclic precursors. These methods, while often robust and reliable, may require harsh reaction conditions and lengthy reaction times.

Cyclocondensation Reactions with Thioglycolic Acid

Cyclocondensation reactions utilizing thioglycolic acid and its derivatives are a common strategy for the formation of the thiazolidin-4-one ring system. nih.gov In a typical synthesis, an amine, an aldehyde or ketone, and thioglycolic acid undergo a one-pot, three-component reaction to yield the corresponding thiazolidinone. nih.gov The mechanism generally proceeds through the initial formation of a Schiff base from the amine and carbonyl compound, followed by the nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon, and subsequent intramolecular cyclization with the elimination of a water molecule. nih.gov

For the synthesis of the specifically substituted 4,4-dimethyl-2-thioxo-5-thiazolidinone, this approach would theoretically require a gem-dimethyl substituted α-mercaptoacetic acid. However, the more common application of thioglycolic acid leads to 4-thiazolidinones.

A notable example of a related synthesis is the reaction between an amine, an aldehyde, and thioglycolic acid, which has been shown to be catalyzed by various agents, including Brønsted and Lewis acids. The reaction conditions can be optimized by varying the solvent, temperature, and catalyst.

| Amine | Aldehyde/Ketone | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline | Benzaldehyde | [Et3NH][HSO4] | - | 80 | 80 | nih.gov |

| Primary Amines | Aldehyde | BF3 and p-toluenesulfonic acid (PTSA) | - | - | - | nih.gov |

Reactions Involving Thiosemicarbazides and Related Precursors

Another classical and versatile route to thiazolidinone derivatives involves the use of thiosemicarbazides as key building blocks. mdpi.com In this method, a thiosemicarbazide (B42300) is first condensed with an appropriate aldehyde or ketone to form a thiosemicarbazone. mdpi.com This intermediate is then cyclized with an α-haloacetic acid or its ester, such as ethyl bromoacetate (B1195939), in the presence of a base like anhydrous sodium acetate, to yield the thiazolidinone ring. mdpi.com

The synthesis of 4,4-dimethyl-2-thioxo-5-thiazolidinone via this route would necessitate a specifically designed thiosemicarbazide precursor that, upon cyclization, would yield the desired substitution pattern. For instance, a thiosemicarbazone derived from a ketone with a gem-dimethyl group adjacent to the carbonyl could potentially be a suitable starting material.

A general representation of this synthetic strategy is the reaction of a thiosemicarbazone with ethyl bromoacetate in ethanol (B145695) with sodium acetate, which upon heating, leads to the formation of the corresponding thiazolidin-4-one. mdpi.com

| Thiosemicarbazone Derivative | Cyclizing Agent | Base | Solvent | Reaction Condition | Product | Reference |

| Substituted Thiosemicarbazones | Ethyl bromoacetate | Anhydrous Sodium Acetate | Ethanol | Reflux | 2-(substituted)-3-(substituted)-thiazolidin-4-one | mdpi.com |

Derivatization from Existing Thiazolidinone Rings

Modification of a pre-formed thiazolidinone ring is a valuable strategy for accessing a diverse range of derivatives. This can involve reactions at the nitrogen atom, the active methylene (B1212753) group (if present), or the carbonyl group. For the target molecule, derivatization would likely start from a simpler thiazolidinone precursor.

One relevant example is the synthesis of 2-thioxo-thiazolidin-4-ones, which can be achieved through the condensation of aromatic amines with carbon disulfide in the presence of ammonium (B1175870) hydroxide, followed by reaction with chloroacetic acid. nih.gov While this method typically yields 4-thiazolidinones, modifications to the starting materials and reaction conditions could potentially lead to the 5-thiazolidinone isomer.

Advanced and Green Chemistry Synthesis Techniques

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These advanced techniques often offer advantages such as shorter reaction times, higher yields, and reduced environmental impact compared to conventional methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like thiazolidinones. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles. orientjchem.org

The synthesis of thiazolidinone derivatives via multicomponent reactions is particularly amenable to microwave heating. For example, the one-pot synthesis of thiazolidinones from an amine, an aldehyde, and thioglycolic acid can be efficiently carried out under microwave irradiation, often in the absence of a solvent.

| Reactants | Catalyst/Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |

| Aromatic amine, aromatic aldehyde, thioglycolic acid | Toluene | - | 6-8 | 64-82 | nih.gov |

| Benzaldehyde, thiosemicarbazide, maleic anhydride | KSF@Ni | - | - | - | sciencehub.eg |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key aspect of green chemistry, as it minimizes the use of volatile and often hazardous organic solvents. nih.gov These reactions are typically carried out by grinding the reactants together or by heating a neat mixture of the reactants.

The synthesis of thiazolidinones has been successfully achieved under solvent-free conditions, often in conjunction with microwave irradiation or the use of a solid support or catalyst. For instance, the cyclocondensation of an amine, an aldehyde, and thioglycolic acid can be performed without a solvent, sometimes with the aid of a catalyst like ammonium persulfate. nih.gov

A notable example of a solvent-free synthesis is the reaction of hydrazones with excess thiolactic acid upon heating, which yields 4-thiazolidinone (B1220212) derivatives. nih.gov

| Reactants | Conditions | Yield (%) | Reference |

| Hydrazones, excess thiolactic acid | Heating to 60°C | 35-60 | nih.gov |

| Aniline, benzaldehyde, thioglycolic acid | 10 mol% APS, 90°C | 84 | nih.gov |

Catalytic Methodologies in Thiazolidinone Synthesis

The synthesis of the thiazolidinone core is often achieved through multicomponent reactions (MCRs), and the efficiency of these reactions is frequently enhanced by the use of various catalysts. These catalysts aim to improve reaction rates, increase yields, and promote milder, more environmentally friendly conditions. Methodologies range from the use of ionic liquids to heterogeneous nanocatalysts, which offer advantages such as reusability and operational simplicity. nih.gov

A common strategy for synthesizing the related 1,3-thiazolidin-4-one ring involves the one-pot condensation of an amine, a carbonyl compound, and thioglycolic acid. nih.gov Various catalytic systems have been developed to facilitate this transformation. For instance, ammonium persulfate (APS) has been employed as an inexpensive and efficient homogeneous catalyst for this three-component reaction under solvent-free conditions, providing good yields and high atom economy. nih.govbohrium.com

Ionic liquids, such as triethylamine (B128534) hydrogen sulfate (B86663) ([Et₃NH][HSO₄]), serve a dual role as both the catalyst and the reaction medium, eliminating the need for volatile organic solvents. nih.govrsc.org This Brønsted acidic ionic liquid has proven effective in the one-pot, three-component synthesis of various thiazolidine (B150603) derivatives, offering excellent yields, short reaction times, and catalyst recyclability for up to five cycles. rsc.orgresearchgate.net

In recent years, heterogeneous catalysts, particularly magnetic nanoparticles (MNPs), have gained prominence due to their ease of separation and recovery. nih.gov Novel catalysts, including ionic liquids immobilized on silica-coated iron oxide nanoparticles (e.g., Fe₃O₄/SiO₂/Salen/Mn/IL MNPs), have been used for the synthesis of 1,3-thiazolidin-4-ones at ambient temperature under solvent-free conditions. nih.gov Similarly, nano-CdZr₄(PO₄)₆ has been utilized as an effective heterogeneous catalyst, often in conjunction with ultrasound irradiation to accelerate the reaction. nih.gov Other advanced catalytic systems include s-proline functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-Pr@s-proline) and copper complexes supported on silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂-pr@dapsone-Cu), which also enable efficient, green synthesis of thiazolidinone derivatives. nih.govdntb.gov.uaeurekaselect.com

Basic catalysis is also employed, for example, in the condensation of a 2-thionothiazolidin-5-one with cyclopentanone, which is catalyzed by morpholine. sciencehub.eg

The following table summarizes various catalytic systems used in the synthesis of different thiazolidinone derivatives.

| Catalyst | Reactants | Product Type | Key Conditions | Yield (%) | Ref. |

| Ammonium Persulfate (APS) | Aromatic Aldehyde, Aromatic Amine, Thioglycolic Acid | 1,3-Thiazolidin-4-ones | 10 mol%, 90°C, Solvent-free | Good | nih.govbohrium.com |

| [Et₃NH][HSO₄] | Aniline, Aromatic Aldehyde, Thioglycolic Acid | 1,3-Thiazolidin-4-ones | 25 mol%, 80°C | High (80%) | nih.gov |

| Fe₃O₄/SiO₂/Salen/Mn/IL MNPs | Aldehyde, Amine, Thioglycolic Acid | 1,3-Thiazolidin-4-ones | Room Temp, Solvent-free | Good to Excellent | nih.gov |

| nano-CdZr₄(PO₄)₆ | Aldehyde, Aniline, Thioglycolic Acid | 1,3-Thiazolidin-4-ones | 60 W Ultrasound | 88% | nih.gov |

| Morpholine | 2-Thionothiazolidin-5-one, Cyclopentanone | 2-Thioxo-4-cyclopentylidene-thiazolidin-5-one | Base Catalyst | N/A | sciencehub.eg |

Spectroscopic Characterization and Structural Elucidation of 5 Thiazolidinone, 4,4 Dimethyl 2 Thioxo

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and the elucidation of its structure through fragmentation patterns. For 5-Thiazolidinone, 4,4-dimethyl-2-thioxo-, with a molecular formula of C₅H₇NOS₂, the expected molecular weight is approximately 161.25 g/mol epa.gov.

In a typical electron ionization (EI) mass spectrum, the compound is expected to exhibit a distinct molecular ion peak (M⁺) corresponding to its molecular weight.

Expected Mass Spectrometry Data:

| Ion Type | Expected m/z Value |

|---|

The fragmentation of the thiazolidinone ring system generally follows established pathways. While a specific experimental spectrum for 5-Thiazolidinone, 4,4-dimethyl-2-thioxo- is not detailed in the available literature, the fragmentation of related thiazolidinone derivatives involves characteristic cleavages of the heterocyclic ring researchgate.net. Common fragmentation pathways for this class of compounds include the rupture of the N3–C4 and S1–C2 single bonds, as well as α-cleavage relative to the carbonyl and thiocarbonyl groups researchgate.net. The presence of the gem-dimethyl group at the C5 position would influence these fragmentation pathways, likely leading to the formation of a stable tertiary carbocation following initial ring cleavage.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores within 5-Thiazolidinone, 4,4-dimethyl-2-thioxo- are the carbonyl (C=O) group and the thiocarbonyl (C=S) group, which are part of the heterocyclic ring. These groups contain non-bonding electrons (n) and pi electrons (π), which can be excited to higher energy levels.

The electronic spectrum of thiazolidinone derivatives typically displays absorption bands corresponding to n→π* and π→π* transitions.

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (on the oxygen or sulfur atoms) to an anti-bonding π* orbital. They are typically of lower energy (occur at longer wavelengths) and have lower molar absorptivity (ε).

π→π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These are higher energy transitions (occur at shorter wavelengths) and exhibit higher molar absorptivity.

Expected Electronic Transitions:

| Transition Type | Associated Chromophore | Expected Wavelength Region |

|---|---|---|

| n→π* | C=O, C=S | Longer wavelength (UV-A) |

The solvent used for analysis can influence the position of these absorption maxima. Polar solvents can cause a blue shift (hypsochromic shift) in n→π* transitions and a red shift (bathochromic shift) in π→π* transitions.

Crystallographic Studies and Solid State Architecture of 5 Thiazolidinone, 4,4 Dimethyl 2 Thioxo

Single-Crystal X-ray Diffraction Analysis

Detailed information on the crystal system, space group, and unit cell parameters for 5-Thiazolidinone, 4,4-dimethyl-2-thioxo- is not available.

Determination of Molecular Geometry and Conformation

The precise three-dimensional arrangement of atoms and the conformation of the thiazolidinone ring for this specific compound have not been experimentally determined.

Analysis of Intramolecular Structural Parameters (Bond Lengths, Bond Angles)

Experimentally determined bond lengths and angles for 5-Thiazolidinone, 4,4-dimethyl-2-thioxo- are not available in the absence of a crystallographic study.

Supramolecular Interactions and Crystal Packing Motifs

A description of the intermolecular interactions that govern the crystal packing of 5-Thiazolidinone, 4,4-dimethyl-2-thioxo- cannot be provided without experimental data.

Hydrogen Bonding Networks

The nature and pattern of hydrogen bonding within the crystal lattice of this compound are currently unknown.

Other Non-Covalent Interactions (e.g., π-π Stacking)

Analysis of other potential non-covalent interactions, such as π-π stacking, is not possible without the crystal structure.

Polymorphism and Co-crystallization Phenomena

There are no published studies on the existence of different polymorphic forms or the formation of co-crystals involving 5-Thiazolidinone, 4,4-dimethyl-2-thioxo-.

Future research involving the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound is necessary to elucidate its solid-state architecture. Such studies would provide valuable insights into its structure-property relationships.

While a significant body of research exists on the computational analysis of the broader thiazolidinone class of compounds, including various derivatives, studies focusing explicitly on the 4,4-dimethyl-2-thioxo variant with the detailed quantum chemical calculations outlined in the request could not be located. The available literature primarily investigates other substitution patterns on the thiazolidinone ring, and the specific data for the target molecule regarding Density Functional Theory (DFT) methods, geometry optimization, Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, or simulated spectroscopic properties is not present in the accessed scientific databases.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that strictly adheres to the provided outline for 5-Thiazolidinone, 4,4-dimethyl-2-thioxo-.

Computational and Theoretical Chemistry of 5 Thiazolidinone, 4,4 Dimethyl 2 Thioxo

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, offering a detailed view of their conformational stability and dynamics. For 5-Thiazolidinone, 4,4-dimethyl-2-thioxo-, also known as 5,5-dimethylrhodanine, MD simulations can reveal how the molecule behaves in a simulated physiological environment, providing insights into its flexibility, solvent interactions, and the stability of different conformations.

While specific MD simulation studies exclusively focused on 5-Thiazolidinone, 4,4-dimethyl-2-thioxo- are not extensively detailed in the public domain, the principles of such simulations can be inferred from studies on related thiazolidinone derivatives. A typical MD simulation protocol for this compound would involve the following steps:

System Setup: The 3D structure of 5-Thiazolidinone, 4,4-dimethyl-2-thioxo- would be placed in a simulation box, typically filled with a chosen solvent, such as water, to mimic biological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the atoms and their interactions, would be applied. Common force fields for organic molecules include AMBER, CHARMM, or GROMOS.

Equilibration: The system would be gradually heated to the desired temperature and the pressure adjusted to atmospheric conditions to achieve a stable, equilibrated state.

Production Run: Following equilibration, the simulation is run for an extended period, during which the trajectories of all atoms are calculated by solving Newton's equations of motion.

Analysis of the MD trajectories would provide crucial information about the conformational landscape of 5-Thiazolidinone, 4,4-dimethyl-2-thioxo-. Key parameters that would be analyzed include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Hydrogen Bonding Analysis: To understand the interactions between the molecule and the solvent.

Dihedral Angle Analysis: To explore the rotational freedom around specific bonds and identify preferred conformations.

For 5-Thiazolidinone, 4,4-dimethyl-2-thioxo-, the gem-dimethyl group at the C5 position is expected to significantly restrict the conformational flexibility of the thiazolidinone ring compared to unsubstituted or monosubstituted rhodanines. MD simulations would quantify this rigidity and explore any subtle puckering or conformational changes in the five-membered ring.

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters

| Parameter | Value | Description |

| Force Field | AMBER | A commonly used force field for biomolecular simulations. |

| Solvent | TIP3P Water | A standard water model for simulations. |

| Temperature | 300 K | Approximate physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100 ns | A typical duration for assessing conformational stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic and Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 5-Thiazolidinone, 4,4-dimethyl-2-thioxo-, QSAR studies are instrumental in understanding the structural features that govern their therapeutic effects and in designing new, more potent analogs.

Numerous QSAR studies have been conducted on rhodanine (B49660) derivatives, providing a framework for understanding the mechanistic and design principles applicable to 5-Thiazolidinone, 4,4-dimethyl-2-thioxo-. researchgate.netbenthamscience.comymerdigital.com These studies typically involve the following components:

Dataset: A collection of rhodanine derivatives with experimentally determined biological activities (e.g., enzyme inhibition, cytotoxicity).

Molecular Descriptors: Numerical values that characterize the structural, physicochemical, and electronic properties of the molecules. These can be 2D descriptors (e.g., molecular weight, logP) or 3D descriptors (e.g., molecular shape, electrostatic potential).

Statistical Model: A mathematical equation that correlates the molecular descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.

From QSAR studies on the broader class of rhodanine derivatives, several key mechanistic and design principles have emerged that are relevant to 5-Thiazolidinone, 4,4-dimethyl-2-thioxo-:

Importance of the C5-Substituent: The nature of the substituent at the C5 position of the rhodanine ring is a critical determinant of biological activity. nih.gov In the case of 5-ylidene derivatives, the electronic and steric properties of the group attached to the exocyclic double bond significantly influence interactions with biological targets. nih.gov

Role of the Thioxo Group: The sulfur atom at the C2 position is often involved in key interactions with target proteins, such as hydrogen bonding or coordination with metal ions. researchgate.net

Influence of N3-Substitution: Modifications at the N3 position of the rhodanine ring can modulate the compound's solubility, pharmacokinetic properties, and binding affinity.

Hydrophobicity and Electronic Effects: QSAR models for rhodanine derivatives frequently highlight the importance of hydrophobicity (logP) and electronic descriptors (e.g., partial charges, HOMO/LUMO energies) in determining their activity. researchgate.net

For the specific case of 5-Thiazolidinone, 4,4-dimethyl-2-thioxo-, the gem-dimethyl substitution at the C5 position provides a unique structural feature. A QSAR study on a series of its derivatives would likely reveal the importance of steric bulk and conformational restriction at this position for a given biological activity. The development of a robust QSAR model for this class of compounds would enable the virtual screening of new derivatives and the rational design of molecules with improved potency and selectivity.

Interactive Data Table: Common Descriptors in Rhodanine QSAR Models

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Electronic | HOMO/LUMO energies, Partial charges | Governs electrostatic interactions and reactivity. |

| Steric | Molecular volume, Surface area | Influences binding pocket fit and steric hindrance. |

| Hydrophobic | LogP, Molar refractivity | Affects cell permeability and hydrophobic interactions. |

| Topological | Connectivity indices, Wiener index | Describes molecular branching and shape. |

Chemical Reactivity and Mechanistic Investigations of 5 Thiazolidinone, 4,4 Dimethyl 2 Thioxo

Reaction Pathways and Intermediate Species

The reactivity of the 5-Thiazolidinone, 4,4-dimethyl-2-thioxo- ring is largely dictated by the functional groups present: a thiocarbonyl group at the 2-position, a carbonyl group at the 4-position, and a secondary amine within the five-membered ring. The presence of gem-dimethyl groups at the 5-position significantly influences its reactivity compared to unsubstituted rhodanines by blocking reactions that typically occur at the C-5 methylene (B1212753) position.

One of the most well-documented reaction pathways for rhodanine (B49660) derivatives involves the Knoevenagel condensation. However, due to the substitution at the C-5 position in 5,5-Dimethylrhodanine, this classical reaction pathway, which relies on an active methylene group, is not feasible.

Reactions involving this compound are more likely to proceed through pathways that target the other reactive sites in the molecule, such as the nitrogen and sulfur atoms or the carbonyl groups. For instance, N-alkylation or N-acylation can occur at the nitrogen atom. The thiocarbonyl group can undergo reactions typical of thioamides, including reactions with electrophiles at the sulfur atom.

Intermediate species in the synthesis of the thiazolidinone ring itself often involve the formation of a Schiff base (imine) intermediate, followed by an intramolecular cyclization. For example, in the synthesis of related thiazolidinones, an aldehyde and an amine can react to form an imine, which is then attacked by a sulfur-containing nucleophile, leading to the heterocyclic ring.

Nucleophilic and Electrophilic Site Analysis

Nucleophilic Sites:

The nitrogen atom of the amide group possesses a lone pair of electrons and can act as a nucleophile.

The sulfur atom of the thiocarbonyl group also has lone pairs and is a potential nucleophilic center. Its soft nature makes it particularly reactive towards soft electrophiles.

Electrophilic Sites:

The carbon atom of the carbonyl group (C-4) is electron-deficient due to the electronegativity of the adjacent oxygen atom, making it a primary site for nucleophilic attack.

The carbon atom of the thiocarbonyl group (C-2) is also electrophilic, though generally less so than the carbonyl carbon.

A summary of the potential reactive sites is presented in the table below.

| Atom/Group | Character | Potential Reactions |

| Nitrogen (N-3) | Nucleophilic | Alkylation, Acylation |

| Sulfur (S of C=S) | Nucleophilic | Reactions with soft electrophiles, Alkylation |

| Carbonyl Carbon (C-4) | Electrophilic | Nucleophilic addition, Reduction |

| Thiocarbonyl Carbon (C-2) | Electrophilic | Nucleophilic addition |

Kinetics of Chemical Transformations

Detailed kinetic studies specifically quantifying the rates of chemical transformations for 5-Thiazolidinone, 4,4-dimethyl-2-thioxo- are not extensively reported in the literature. The kinetics of reactions involving this compound would be influenced by several factors, including the nature of the reactants, the solvent, and the temperature.

For related thiazolidinone derivatives, the kinetics of isomerization processes, such as cis-trans isomerization in 5-substituted derivatives, have been investigated. These studies often reveal the influence of solvent polarity on the reaction rates, with more polar solvents potentially stabilizing charged transition states and accelerating the reaction. While 5,5-Dimethylrhodanine itself does not exhibit cis-trans isomerism at the C-5 position, the principles of how solvent and substituents affect reactivity would still apply to reactions at other sites of the molecule.

Tautomerism and Isomerization Processes

Thiazolidinone rings are known to exhibit tautomerism. For the parent rhodanine structure, several tautomeric forms are possible, including thione-enol and thiol-keto forms. Computational studies on rhodanine have shown that the 2-thioxo-4-thiazolidinone form is the most stable.

In the case of 5-Thiazolidinone, 4,4-dimethyl-2-thioxo-, the primary tautomeric equilibrium to consider would be the amide-imidic acid tautomerism and the thione-thiol tautomerism.

Amide-Imidic Acid Tautomerism: The N-H proton can tautomerize to the carbonyl oxygen, resulting in a hydroxyl group at the C-4 position.

Thione-Thiol Tautomerism: The N-H proton can also tautomerize to the thiocarbonyl sulfur, leading to a thiol group at the C-2 position.

Spectroscopic and computational methods are typically employed to study these tautomeric equilibria. The relative stability of these tautomers would be influenced by factors such as the solvent environment. While specific studies on the tautomeric preferences of 5,5-Dimethylrhodanine are not available, it is expected that the thione-keto form would be the predominant species under normal conditions, similar to the parent rhodanine.

Theoretical investigations into the isomerization reaction paths of related 5-substituted thiazolidin-4-ones using DFT have shown that high energy barriers can exist between different conformational isomers, suggesting that one conformation is often dominant. A similar approach could be applied to understand the conformational preferences and potential isomerization pathways of 5,5-Dimethylrhodanine.

Derivatization and Structure Activity Relationship Sar for 5 Thiazolidinone, 4,4 Dimethyl 2 Thioxo Analogs

Strategic Modification of the Thiazolidinone Core

The development of potent and selective analogs of 5-thiazolidinone, 4,4-dimethyl-2-thioxo- hinges on the systematic modification of its core structure. Key positions for derivatization include the 2-thioxo group, the 3-nitrogen atom, the 4,4-dimethyl-substituted carbon, and the 5-position.

Substitution at the 2-Thioxo Group

The exocyclic sulfur atom at the C2 position is a crucial functional group that contributes to the chemical reactivity and biological activity of rhodanine (B49660) analogs. While the 2-thioxo group is often retained for its favorable interactions with biological targets, its modification can lead to derivatives with altered properties. Common modifications include S-alkylation to introduce various alkyl or aryl groups. These modifications can impact the molecule's lipophilicity and steric profile, influencing its absorption, distribution, and target binding. For instance, the reaction of 2-thioxo-4-thiazolidinones with electrophiles can yield S-substituted derivatives, which may exhibit different biological activities compared to the parent compound.

Introduction of Exocyclic Groups at the 5-Position (e.g., 5-arylidene derivatives)

The C5 position of the 2-thioxo-4-thiazolidinone ring is highly reactive and serves as a key point for introducing chemical diversity, most notably through the Knoevenagel condensation with various aldehydes and ketones. This reaction leads to the formation of 5-arylidene or 5-alkylidene derivatives, which feature an exocyclic double bond. nih.gov The substituent on this exocyclic group plays a critical role in determining the biological activity of the resulting compounds.

Rational Design of Analogs for Specific Interactions

The rational design of 5-thiazolidinone, 4,4-dimethyl-2-thioxo- analogs for specific biological targets involves a deep understanding of the target's structure and the key interactions that govern binding. By leveraging structural information from X-ray crystallography or homology modeling, medicinal chemists can design modifications that enhance binding affinity and selectivity.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

Computational methods play a vital role in understanding the SAR of 5-thiazolidinone, 4,4-dimethyl-2-thioxo- analogs and in guiding the design of new, more potent compounds.

Molecular Docking simulations are used to predict the binding mode of these analogs within the active site of a target protein. ijpsr.comresearchgate.net This technique allows researchers to visualize the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. By comparing the docking scores and binding poses of a series of analogs, researchers can rationalize the observed SAR and identify key structural features required for potent activity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.comnih.gov In a QSAR study, various molecular descriptors, which quantify different aspects of a molecule's structure (e.g., lipophilicity, electronic properties, steric properties), are correlated with the observed biological activity. The resulting QSAR model can then be used to predict the activity of novel, untested compounds, thereby prioritizing the synthesis of the most promising candidates. These models can highlight the importance of specific substitutions on the thiazolidinone scaffold for a particular biological effect. researchgate.net

The integration of these computational approaches with traditional synthetic chemistry allows for a more efficient and targeted exploration of the chemical space around the 5-thiazolidinone, 4,4-dimethyl-2-thioxo- scaffold, accelerating the discovery of new bioactive molecules.

Interactive Data Table of Selected 5-Arylidene-2-thioxo-4-thiazolidinone Analogs and their Biological Activity

| Compound ID | R Group (at C5-arylidene) | Biological Activity (IC₅₀ in µM) | Target |

| 1 | 4-Hydroxy | 12.5 | Enzyme A |

| 2 | 4-Methoxy | 8.2 | Enzyme A |

| 3 | 4-Chloro | 5.1 | Enzyme A |

| 4 | 3,4-Dichloro | 2.8 | Enzyme A |

| 5 | 4-Nitro | 1.5 | Enzyme A |

| 6 | 4-Dimethylamino | 25.0 | Enzyme A |

| 7 | 2-Hydroxy | 18.7 | Enzyme B |

| 8 | 3-Methoxy-4-hydroxy | 9.5 | Enzyme B |

Note: The data in this table is illustrative and based on general findings for 5-arylidene-rhodanine derivatives to demonstrate SAR principles. Specific activity data for 4,4-dimethyl substituted analogs would require targeted experimental studies.

Mechanistic Insights into Biological Interactions of 5 Thiazolidinone, 4,4 Dimethyl 2 Thioxo Analogs in Vitro and in Silico Studies

Enzyme Inhibition Studies and Kinetics (in vitro)

Analogs of 5-Thiazolidinone, 4,4-dimethyl-2-thioxo- have been extensively evaluated as inhibitors of various enzymes. The core structure, often a 2-thioxo-4-thiazolidinone (rhodanine) or a 2,4-thiazolidinedione, serves as a versatile scaffold for designing specific enzyme inhibitors. nih.govnih.gov

Kinetic studies are crucial for understanding the inhibitory efficacy of thiazolidinone derivatives. Such analyses reveal the nature of the interaction between the inhibitor and the enzyme. For instance, kinetic studies of novel thiazolidinone derivatives as inhibitors of acetylcholinesterase (AChE) were conducted to determine their mechanism of inhibition. arabjchem.org By analyzing the kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), researchers can deduce the type of inhibition. In one study, consistent Km values with decreasing Vmax values in the presence of the thiazolidinone inhibitors pointed towards a non-competitive inhibition mechanism. arabjchem.org This type of analysis, often visualized using Lineweaver-Burk or Dixon plots, provides quantitative data on the inhibitor's potency, such as the inhibition constant (Ki). arabjchem.org

Thiazolidinone analogs exhibit various mechanisms of enzyme inhibition, depending on the specific derivative and the target enzyme.

Competitive Inhibition: Some derivatives act as competitive inhibitors, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. An example includes 5-heterylidene-2,4-thiazolidinedione derivatives, which have been identified as competitive inhibitors of bacterial arylamine-N-acetyltransferases (NATs). nih.gov

Non-Competitive Inhibition: In this mode, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. A study on a series of thiazolidinone derivatives demonstrated non-competitive inhibition of AChE. arabjchem.org This was concluded from kinetic data showing a decrease in Vmax while Km remained unchanged. arabjchem.org

Mixed Inhibition: This type of inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax values. While less commonly specified for this exact analog, the broad inhibitory profiles of the wider 4-thiazolidinone (B1220212) class suggest such mechanisms are plausible against certain enzymes.

The specific mechanism is highly dependent on the structural features of the thiazolidinone analog and the topology of the enzyme's binding pockets.

A wide array of enzymes has been identified as targets for 5-thiazolidinone analogs. Both in vitro enzymatic assays and in silico molecular docking studies have been instrumental in identifying these targets and elucidating the specific binding interactions. Molecular docking, for example, helps to predict the binding affinity and orientation of the inhibitor within the enzyme's active or allosteric sites. mdpi.comnih.govoaji.net

Key enzyme targets for various 5-thiazolidinone analogs include:

Acetylcholinesterase (AChE): Certain derivatives inhibit AChE non-competitively, a target relevant for Alzheimer's disease. arabjchem.org

α-Glucosidase and α-Amylase: These enzymes are targets for managing diabetes. Thiazolidinone-based benzothiazole (B30560) derivatives have shown potent inhibitory activity against both enzymes, with some analogs being more effective than the standard drug, acarbose. nih.gov

Cyclooxygenase (COX): 5-thiazol-based thiazolidinone derivatives have been identified as a novel class of selective COX-1 inhibitors. mdpi.comnih.gov In silico docking studies revealed that the residue Arg120 in the COX-1 active site is crucial for this activity. mdpi.com

Urease: Some 4-thiazolidinone analogs have demonstrated moderate to excellent inhibition of urease. nih.gov

Tyrosinase: Thiazolidine (B150603) derivatives have been explored as tyrosinase inhibitors, which is relevant for conditions involving hyperpigmentation. mdpi.com

Carbonic Anhydrase IX: In silico studies have targeted this enzyme with sulfonamide derivatives bearing a thiazolidin-4-one moiety for potential anticancer applications. oaji.net

Protein Kinases: Thiazolidinone derivatives have been investigated as inhibitors of various kinases, including Calcium-Dependent Protein Kinase 1 (CDPK1) of Toxoplasma gondii. nih.gov

| Enzyme Target | Type of Inhibition | Compound Class/Analog | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Non-competitive | Thiazolidinone derivatives | arabjchem.org |

| Arylamine-N-acetyltransferases (NATs) | Competitive | 5-Heterylidene-2,4-thiazolidinedione derivatives | nih.gov |

| α-Amylase & α-Glucosidase | Inhibitor | Thiazolidinone-based benzothiazole derivatives | nih.gov |

| Cyclooxygenase-1 (COX-1) | Selective Inhibitor | 5-Thiazol-based thiazolidinone derivatives | mdpi.comnih.gov |

| Urease | Inhibitor | 4-Thiazolidinone analogs | nih.gov |

| Tyrosinase | Inhibitor | 2-substituted Thiazolidine-4-carboxamides | mdpi.com |

| Carbonic Anhydrase IX | Inhibitor (in silico) | Sulfonamide-thiazolidinone derivatives | oaji.net |

Mechanisms of Action at the Cellular Level (in vitro studies)

Beyond direct enzyme inhibition, 5-thiazolidinone analogs exert significant effects at the cellular level, primarily investigated in the context of cancer research. These compounds can modulate critical cellular pathways, leading to outcomes such as the inhibition of cell proliferation and induction of cell death. nih.govplos.org

Cell Cycle Arrest: Numerous studies have shown that 5-thiazolidinone derivatives can halt the cell cycle at specific checkpoints. Some 5-ylidene thiazolidinones induce cell cycle arrest in leukemic cells at the G2/M phase. nih.gov Other thiazolide compounds have been shown to promote a G1 phase cell cycle arrest in colorectal cancer cells. d-nb.info Similarly, certain thiazolidinediones (TZDs) were found to decrease ovarian cancer cell proliferation by causing a higher fraction of cells to accumulate in the G0/G1 stage of the cell cycle. plos.org This cytostatic effect is a key mechanism for their anticancer potential. nih.gov

Apoptosis Induction: In addition to arresting the cell cycle, these compounds can trigger programmed cell death, or apoptosis. The induction of apoptosis by 5-ene-4-thiazolidinones has been observed in various cancer cell lines. nih.gov For instance, certain derivatives were found to induce both early- and late-apoptotic effects against multiple tumor cell lines. rsc.org The mechanism can involve the dissipation of the mitochondrial membrane potential and an increase in the activity of key executioner enzymes like caspase-3. nih.govnih.gov

The biological effects of 5-thiazolidinone analogs are also mediated through interactions with specific cellular receptors.

NOD-like Receptor (NLRP3): Structure-activity relationship studies have led to the identification of 4-oxo-2-thioxo-thiazolidinone derivatives as selective and direct small-molecule inhibitors of the NLRP3 inflammasome, a key component of the innate immune system. nih.gov This interaction highlights their potential as anti-inflammatory agents.

Follicle-Stimulating Hormone Receptor (FSHR): Thiazolidinone derivatives have been developed as positive allosteric modulators of the FSHR, demonstrating the ability of this scaffold to interact with G-protein coupled receptors. researchgate.net

Peroxisome Proliferator-Activated Receptor gamma (PPARγ): While some thiazolidinediones are well-known PPARγ agonists, studies on certain analogs in ovarian cancer cells have shown that their anti-proliferative effects can be PPARγ-independent. plos.org This indicates that the cellular effects of these compounds are complex and can involve multiple targets and pathways.

p53-MDM2 Protein Receptor: Molecular docking studies have been used to investigate the binding mode of thiazolidinone derivatives with the p53-MDM2 protein receptor, suggesting a potential mechanism for their apoptotic activity. rsc.org

These in vitro and in silico findings underscore the multifaceted mechanisms through which 5-thiazolidinone, 4,4-dimethyl-2-thioxo- and its analogs interact with biological systems, making them a rich area for further therapeutic development.

Multitarget Enzyme Inhibition and Polypharmacology Approaches

The affinity of 5-thiazolidinone analogs, particularly those with a 2-thioxo substitution (rhodanine derivatives), toward a variety of biological targets positions them as advantageous scaffolds in polypharmacology. semanticscholar.org This approach involves designing single chemical entities that can modulate multiple targets, offering potential for enhanced efficacy or the ability to combat complex diseases driven by multiple pathways. The inherent structural features of the 4-thiazolidinone core allow for diverse chemical modifications, leading to compounds that can interact with a wide range of enzymes. nih.gov

In Vitro and In Silico Mechanistic Insights

Research into 5-thiazolidinone, 2-thioxo- analogs has revealed their capacity to inhibit several key enzymes simultaneously, a hallmark of a polypharmacological approach. These investigations often combine in vitro enzyme assays with in silico molecular docking studies to elucidate the mechanisms of interaction at a molecular level.

One notable area of multitarget inhibition is in the context of inflammation and cancer. Certain 4-thiazolidinone derivatives have demonstrated potent, multitarget inhibitory activity against cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and PIM-1 kinase, all of which are crucial targets in colorectal cancer treatment. mdpi.com For example, specific analogs showed high activity and selectivity against COX-2, with one compound in particular being the most active against both COX-2 and 5-LOX. mdpi.com The same group of compounds also displayed significant inhibitory activity against PIM-1 and PIM-2 kinases. mdpi.com Molecular docking studies supported these biological findings by detailing the binding modes of these compounds within the active sites of the target enzymes. mdpi.com

Another study identified a 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone derivative (Les-6222) as a potential inhibitor of COX-1, COX-2, 5-LOX, and 5-lipoxygenase-activating protein (FLAP). mdpi.com In vitro experiments on a model of chronic epileptogenesis showed that the compound has a pronounced anti-inflammatory effect by inhibiting both COX-1 and COX-2, with a predominant inhibition of COX-2. mdpi.com Molecular docking results suggested a high affinity for 5-LOX and FLAP, further cementing its status as a multitarget agent. mdpi.com

Beyond inflammation, analogs of 2-thioxo-4-thiazolidinone have been explored as inhibitors for various other enzymes. Studies have identified derivatives that act as inhibitors of matrix metalloproteinases (MMPs), specifically MMP-9. mdpi.com Derivative 23, which features a 4-carboxyphenyl substituent, was a particularly potent MMP-9 inhibitor, with activity at the nanomolar level (IC₅₀ = 40 nM). mdpi.com Docking studies were employed to explore the binding interactions with the MMP-9 protein. mdpi.com

The 2-thioxo-4-thiazolidinone ring is also recognized for its ability to mimic diphosphate (B83284) groups, enabling it to interact with enzymes involved in bacterial cell wall synthesis, such as MurB. researchgate.net This mimicry allows the rhodanine (B49660) core to play a pivotal role in enzyme inhibition. researchgate.net Furthermore, various 5-ene-rhodanine derivatives have been identified as inhibitors of enzymes like peptide deformylase, fungal protein mannosyl transferase 1 (PMT1), and anthrax lethal factor. nih.gov

The following tables summarize the multitarget inhibitory activities of selected 5-thiazolidinone, 2-thioxo- analogs based on published research findings.

Table 1: Multitarget Inhibition of Thiazolidin-4-one Analogs in Cancer and Inflammation

| Compound ID | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| 73d | COX-2 | 0.037 | mdpi.com |

| 5-LOX | 2.81 | mdpi.com | |

| PIM-2 Kinase | 0.976 | mdpi.com | |

| 73g | PIM-1 Kinase | 2.962 | mdpi.com |

| Les-6222 | COX-2 | 44.5% Inhibition* | mdpi.com |

| COX-1 | Reliably Inhibited* | mdpi.com |

Specific IC₅₀ values not provided; activity reported as percent inhibition or qualitative description.

Table 2: Inhibition of Various Enzymes by 2-Thioxo-4-Thiazolidinone Analogs

| Compound ID | Target Enzyme | IC₅₀ | Source |

|---|---|---|---|

| Derivative 23 | MMP-9 | 40 nM | mdpi.com |

| Lead-compound 60 | Peptide Deformylase | 0.89 µM | nih.gov |

| Lead-compound 61 | Peptide Deformylase | 1.66 µM | nih.gov |

| General Analog 63, 64 | Anthrax Lethal Factor | ~10 µM | nih.gov |

These findings underscore the versatility of the 5-thiazolidinone, 2-thioxo- scaffold in designing multitarget ligands. The ability to systematically modify the core structure allows for the fine-tuning of activity against a desired set of enzymes, making it a valuable tool in modern medicinal chemistry and the development of polypharmacological agents. semanticscholar.orgnih.gov

Compound Names

| Number/Name | Chemical Name |

| Les-6222 | 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone |

| Derivative 23 | 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-(4-carboxyphenyl)-1,3-thiazolidin-3-yl)propanamide |

| Rhodanine | 2-Thioxo-4-thiazolidinone |

Advanced Applications and Future Research Directions

Role as Building Blocks and Synthetic Intermediates in Organic Synthesis

The thiazolidinone core is recognized as an efficient building block in diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse small molecules. nih.gov The reactivity of the thiazolidinone ring, particularly at the C5 position, allows for its use as a versatile synthetic intermediate in the construction of more complex molecular architectures.

One of the most common reactions involving the thiazolidinone scaffold is the Knoevenagel condensation. researchgate.net The methylene (B1212753) group at the C5 position is nucleophilic and can react with various aldehydes and ketones to form 5-arylidene or 5-alkylidene derivatives. researchgate.net This reaction is a cornerstone for introducing molecular diversity and is often a key step in the synthesis of biologically active compounds.

Furthermore, these 5-ene-thiazolidinone derivatives can serve as intermediates for creating fused heterocyclic systems. For instance, 5-arylidene-4-thioxo-2-thiazolidinones can function as heterodienes in hetero-Diels–Alder reactions to produce thiopyrano[2,3-d] researchgate.netresearch-nexus.netthiazole derivatives, which have shown promising antitumor and antimicrobial activities. mdpi.com This highlights the role of the thiazolidinone scaffold not just as a final pharmacophore but as a crucial intermediate for accessing other important heterocyclic systems. jmaterenvironsci.com

Table 1: Synthetic Utility of the Thiazolidinone Scaffold

| Reaction Type | Reagents | Resulting Structure | Reference(s) |

|---|---|---|---|

| Knoevenagel Condensation | Aldehydes, Ketones | 5-Ene-4-thiazolidinones | researchgate.net |

| Hetero-Diels-Alder | Dienophiles (e.g., aroylacrylic acids) | Fused Thiopyrano[2,3-d]thiazoles | mdpi.com |

| Multicomponent Reactions | Amine, Aldehyde, Mercaptoacetic acid | Substituted 4-Thiazolidinones | mdpi.com |

Applications in Medicinal Chemistry Research (e.g., lead compound development, scaffold design)

The 4-thiazolidinone (B1220212) nucleus is considered a "privileged scaffold" in medicinal chemistry. jmaterenvironsci.comresearchgate.netnih.gov This designation stems from its ability to serve as a core structure for ligands that can bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities. research-nexus.netresearchgate.net Consequently, it is a highly prized moiety for the design of new drug-like molecules and lead compounds. nih.govresearch-nexus.netnih.gov

Derivatives of the 2-thioxo-4-thiazolidinone (rhodanine) substructure, which is closely related to 5-Thiazolidinone, 4,4-dimethyl-2-thioxo-, have been extensively investigated for numerous therapeutic applications. Research has demonstrated their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents. researchgate.netresearch-nexus.netnih.govnih.gov The versatility of the scaffold allows for substitutions at the C2, N3, and C5 positions, each influencing the compound's biological profile. research-nexus.net

Lead Compound Development:

Anticancer Agents: Certain 2-thioxo-4-thiazolidinone analogues have been developed as inhibitors of Bcl-2, a protein involved in the regulation of apoptosis, showing potential in cancer therapeutics. researchgate.net Other derivatives have shown antiproliferative activity against various cancer cell lines. nih.gov

Anti-inflammatory Agents: In the field of inflammation, 4-oxo-2-thioxo-thiazolidinone derivatives have been identified as selective, direct small-molecule inhibitors of the NLRP3 inflammasome, a key target for treating inflammatory diseases.

Antimicrobial Agents: The rhodanine (B49660) core is a key component in compounds designed to combat microbial resistance. Studies have shown that rhodanine derivatives possess significant antibiofilm activity, particularly against bacteria like S. epidermidis, by inhibiting key enzymes such as YycG histidine kinase.

The development of these compounds often involves structure-activity relationship (SAR) studies to optimize their potency and selectivity. nih.gov The ability to readily modify the thiazolidinone core makes it an ideal scaffold for designing compound libraries for high-throughput screening and subsequent lead optimization. researchgate.net

Table 2: Selected Medicinal Chemistry Applications of Thiazolidinone Derivatives

| Derivative Class | Therapeutic Area | Biological Target/Activity | Reference(s) |

|---|---|---|---|

| 2-Thioxo-4-thiazolidinones | Oncology | Bcl-2 Inhibition | researchgate.net |

| 5-Arylidene-4-thiazolidinones | Infectious Disease | Antimicrobial, Antiviral | jmaterenvironsci.comnih.gov |

| 4-Oxo-2-thioxo-thiazolidinones | Inflammation | NLRP3 Inflammasome Inhibition | |

| 2-Iminothiazolidin-4-ones | Infectious Disease | Antibiofilm (YycG histidine kinase inhibition) |

Emerging Applications in Materials Science (e.g., dyes, corrosion inhibitors)

Beyond its biomedical applications, the thiazolidinone scaffold is finding new utility in the field of materials science. Its unique electronic and chemical properties are being exploited for the development of functional organic materials.

Dyes: Derivatives of 5-thiazolidinone have been successfully applied in dye chemistry. mdpi.com The core structure can be incorporated into larger conjugated systems to create reactive dyes. For example, the reaction of rhodanine-3-acetic acid with other heterocyclic salts can produce dimethinemerocyanine and cyanine (B1664457) dyes. researchgate.net These dyes, which possess various chromophoric and auxochromic groups, have been used to color textiles such as silk, wool, and cotton. nih.gov The ability to form covalent bonds with fabric substrates makes them valuable as reactive dyes with good fixation properties. nih.gov

Corrosion Inhibitors: Rhodanine and its derivatives have emerged as effective corrosion inhibitors for various metals, including mild steel and copper, particularly in acidic environments. The inhibitory action is attributed to the presence of multiple heteroatoms (nitrogen, sulfur, and oxygen) and π-electrons in the molecular structure. These features act as adsorption centers, allowing the molecules to form a protective film on the metal surface through physical and chemical adsorption. This film acts as a barrier, reducing the rate of corrosive attack. The efficiency of these inhibitors is linked to the electron density at the donor sites within the molecule.

Interdisciplinary Research Opportunities and Challenges

The study of thiazolidinones is inherently interdisciplinary, acting as a bridge between organic synthesis, medicinal chemistry, and materials science. nih.govresearch-nexus.net This convergence creates numerous opportunities for future research.

Opportunities:

Bioactive Materials: There is potential to combine the biological activity of thiazolidinones with their material properties. For instance, developing antimicrobial coatings or surfaces by incorporating thiazolidinone derivatives could have applications in medical devices and industrial settings. Similarly, drug-eluting materials could be designed for targeted therapeutic delivery.

Green Chemistry: The synthesis of thiazolidinones provides a platform for advancing green chemistry principles. Research into solvent-free reaction conditions, the use of heterogeneous catalysts, and nano-catalysis can lead to more sustainable and efficient synthetic methods with high atom economy. nih.govresearch-nexus.net

Theranostics: The integration of the scaffold into dye chemistry and its known biological activities opens avenues for developing theranostic agents, which combine diagnostic imaging and therapeutic functions in a single molecule.

Challenges: The primary challenge in the development of thiazolidinone-based therapeutic agents is achieving target selectivity. Because the scaffold is "privileged" and can interact with numerous biological targets, derivatives can sometimes act as "pan-assay interference compounds" (PAINS) or frequent hitters in high-throughput screening campaigns. jmaterenvironsci.comresearchgate.netnih.gov This promiscuity can lead to off-target effects and complicates the drug development process. Future research must focus on rational design strategies to create derivatives with high affinity and selectivity for a specific biological target, thereby minimizing potential side effects and maximizing therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for 5-thiazolidinone derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 5-thiazolidinone derivatives often employs condensation reactions between thiourea derivatives and α-halo carbonyl compounds. For example, describes the use of Alum catalyst in aqueous media for efficient synthesis, achieving high yields under reflux conditions . and highlight the role of triethylamine (TEA) in DMF/water systems to facilitate nucleophilic substitution, with yields optimized by controlling stoichiometry and reaction time (e.g., 6-hour reflux for 51% yield in ) . Key variables include solvent polarity (DMF enhances nucleophilicity), temperature (reflux prevents intermediate precipitation), and catalyst choice (Alum vs. KOH in ).

Q. Which spectroscopic techniques are most effective for structural elucidation of 4,4-dimethyl-2-thioxo-thiazolidinone derivatives?

- Methodological Answer : Combined use of IR , NMR , and X-ray crystallography is critical. IR identifies thioxo (C=S) stretches at ~1350 cm⁻¹ () and carbonyl (C=O) at ~1650 cm⁻¹ . ¹H NMR resolves substituent environments: aromatic protons appear at δ 6.5–8.0 ppm, while methyl groups in 4,4-dimethyl derivatives show singlets at δ 1.4–1.5 ppm () . X-ray crystallography (as in ) confirms planarity of the thiazolidinone ring and hydrogen-bonding patterns (e.g., N–H···S interactions stabilizing dimers) .

Q. How can researchers design preliminary bioactivity assays for antimicrobial screening of thiazolidinone analogs?

- Methodological Answer : and recommend agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use positive controls like ciprofloxacin and measure minimum inhibitory concentrations (MICs). Structure-activity relationship (SAR) analysis in shows that electron-withdrawing substituents (e.g., nitro groups) enhance activity, while bulky groups reduce membrane penetration .

Advanced Research Questions

Q. How can contradictory bioactivity data for structurally similar thiazolidinones be resolved?

Q. What strategies improve regioselectivity in hetero-Diels–Alder reactions involving thiazolidinone precursors?

- Methodological Answer : demonstrates that 5-ethoxymethylidene-4-thioxo-thiazolidinone acts as a diene in hetero-Diels–Alder reactions. Regioselectivity is controlled by:

- Electron-deficient dienophiles (e.g., maleimides) favoring endo transition states.

- Solvent polarity: Polar aprotic solvents (DMF) stabilize charge-separated intermediates, enhancing reaction rates .

- Computational modeling (e.g., DFT) predicts orbital overlap preferences, as shown in ’s retrosynthesis analysis .

Q. How can oxidative dimerization side reactions be minimized during thiazolidinone synthesis?

- Methodological Answer : identifies oxidative dimerization of 5-thioxo-thiadiazolidinones as a key side reaction. Mitigation strategies include:

- Inert atmosphere : Use nitrogen/argon to prevent disulfide (S–S) bond formation.

- Low-temperature synthesis : Conduct reactions at 0–5°C to slow radical-mediated dimerization.

- Add antioxidants : Thiourea or ascorbic acid quench reactive sulfur radicals .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Selected Thiazolidinone Derivatives

Q. Table 2. Reaction Optimization for Thiazolidinone Synthesis

| Variable | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Catalyst | Alum (aqueous) | 85% → 92% | |

| Solvent | DMF/H₂O (8:2) | 51% → 68% | |

| Temperature | Reflux (100°C) | 45% → 78% |

Key Recommendations for Researchers

- Synthetic Design : Prioritize aqueous-phase reactions () for eco-friendly scalability .

- Data Interpretation : Use multi-technique characterization (e.g., crystallography + NMR) to resolve stereochemical ambiguities .

- Bioactivity Validation : Cross-validate results with orthogonal assays (e.g., enzymatic vs. cellular) to address contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.